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Palo Alto, CA – Despite initial hopes, the investigational drug landipirdine (also known as

SYN120) did not demonstrate significant efficacy in controlling neuropsychiatric symptoms in

patients with Parkinson's disease dementia (PDD), leading to the discontinuation of its clinical

development. This guide provides a comprehensive comparison of landipirdine versus

placebo, focusing on the available data from its clinical trials, the experimental protocols

employed, and its proposed mechanism of action.

Landipirdine, a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors, was being

developed by Acorda Therapeutics. The rationale for its development stemmed from the

involvement of these serotonin receptors in modulating various neurotransmitter systems

implicated in cognition and behavior. However, the clinical trial results in PDD did not show a

clear benefit over placebo for the majority of outcomes studied.

Efficacy in Neuropsychiatric Symptom Control
A key study evaluating landipirdine's effect on neuropsychiatric symptoms was a Phase 2a,

randomized, double-blind, placebo-controlled, parallel-group trial conducted over 16 weeks in

patients with Parkinson's disease dementia (NCT02258152). While the primary focus of the

study was on cognition, it included the Neuropsychiatric Inventory (NPI) as a secondary

endpoint to assess behavioral symptoms.
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A post-hoc analysis of this study suggested potential nominal improvements in specific NPI

domains for patients treated with landipirdine compared to placebo. Notably, a potential

benefit was observed in the apathy/indifference domain.[1] However, these findings were not

statistically significant in the main analysis and the overall study did not meet its primary

cognitive endpoints.[1][2]

The table below summarizes the reported changes in the Neuropsychiatric Inventory (NPI)

domains from the Phase 2a study. It is important to note that these are from a post-hoc

analysis and should be interpreted with caution.

Neuropsychiatric
Symptom (NPI
Domain)

Landipirdine (100
mg/day) Change
from Baseline

Placebo Change
from Baseline

p-value
(unadjusted)

Apathy / Indifference Nominally Improved Worsened 0.028[1]

Data presented is based on a post-hoc analysis and may not represent the primary outcome of

the study.

Safety and Tolerability
In the Phase 2a trial, landipirdine was reported to be adequately tolerated. However, a mild

worsening of motor symptoms was observed in the landipirdine group compared to the

placebo group.[1] The discontinuation of its development in Phase I and Phase II trials for

cognition disorders and dementia suggests that the overall risk-benefit profile was not

favorable.[3]

Experimental Protocols
The primary clinical trial assessing the neuropsychiatric effects of landipirdine was the

SYNAPSE study (NCT02258152).

Study Design: A Phase 2a, multicenter, randomized, double-blind, placebo-controlled, parallel-

group study.[1]

Participant Population: Patients diagnosed with Parkinson's disease dementia.
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Intervention:

Landipirdine (SYN120) 100 mg administered orally once daily.

Placebo administered orally once daily.

Duration: 16 weeks of treatment.[1]

Primary Outcome Measures: The primary objective was to assess the efficacy of landipirdine
on cognition, as determined by the Cognitive Drug Research Computerized Cognition Battery

(CDR).[4]

Secondary Outcome Measures: Secondary endpoints included the assessment of

neuropsychiatric symptoms using the Neuropsychiatric Inventory (NPI), as well as other

measures of cognitive and daily living activities.[1]

Inclusion Criteria (summary):

Diagnosis of Parkinson's disease dementia.

Stable treatment with a cholinesterase inhibitor.[4]

Exclusion Criteria (summary):

Specific criteria were not detailed in the available public information but would have been

outlined in the full study protocol.

The workflow of this clinical trial can be visualized as follows:
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Figure 1: Experimental workflow of the Phase 2a SYNAPSE trial.
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Mechanism of Action: Dual 5-HT6 and 5-HT2A
Receptor Antagonism
Landipirdine's proposed mechanism of action involves the simultaneous blockade of two

serotonin receptor subtypes: 5-HT6 and 5-HT2A.

5-HT6 Receptor Antagonism: 5-HT6 receptors are primarily expressed in brain regions

associated with learning and memory. Their blockade is thought to enhance the release of

other neurotransmitters, such as acetylcholine and glutamate, which are crucial for cognitive

processes. The potential impact on neuropsychiatric symptoms through this pathway is less

direct but may be related to improved cognitive control over emotions and behavior.

5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in a wider range of

neuropsychiatric phenomena, including psychosis, agitation, and mood disturbances.[5][6]

Antagonism of these receptors is a key mechanism of action for several atypical

antipsychotic medications. By blocking 5-HT2A receptors, landipirdine was hypothesized to

reduce the excessive neuronal firing associated with certain neuropsychiatric symptoms.

The proposed signaling pathway is illustrated below:
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Figure 2: Proposed signaling pathway of Landipirdine.
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Conclusion
Based on the available evidence, landipirdine did not demonstrate a clinically meaningful

benefit in controlling neuropsychiatric symptoms when compared to placebo. The post-hoc

finding of a potential effect on apathy was not sufficient to warrant further development,

especially in the context of the trial not meeting its primary cognitive endpoints and the

observation of worsened motor symptoms. For researchers and drug development

professionals, the case of landipirdine highlights the challenges of targeting complex

neuropsychiatric symptoms in neurodegenerative diseases and underscores the importance of

robust, statistically significant findings in well-designed clinical trials. While the dual antagonism

of 5-HT6 and 5-HT2A receptors remains a theoretically interesting approach, landipirdine itself

will not be moving forward as a potential treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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